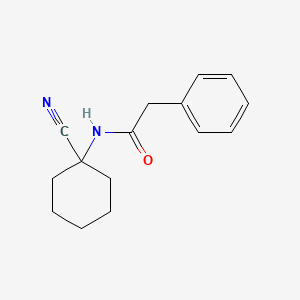

N-(1-Cyanocyclohexyl)-2-phenylacetamide

描述

属性

IUPAC Name |

N-(1-cyanocyclohexyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c16-12-15(9-5-2-6-10-15)17-14(18)11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWNLEGRIDGRBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 1-cyanocyclohexylamine with phenylacetic acid or its derivatives under appropriate reaction conditions. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

化学反应分析

Types of Reactions: N-(1-Cyanocyclohexyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides or esters.

科学研究应用

N-(1-Cyanocyclohexyl)-2-phenylacetamide has been studied for its interaction with G protein-gated inwardly rectifying potassium channels (GIRK), which play crucial roles in neuronal signaling and cardiac function. Research indicates that compounds with similar structures can act as potent activators of GIRK channels, which are implicated in various physiological processes and potential therapeutic targets for neurological disorders .

Table 1: Potency of Related Compounds on GIRK Channels

| Compound | GIRK1/2 Potency (μM) | GIRK1/4 Potency (μM) |

|---|---|---|

| This compound | TBD | TBD |

| 1H-Pyrazolo-5-yl-2-phenylacetamide | 0.392 ± 0.072 | 2.06 ± 0.42 |

| Urea-containing activators | Varies | Varies |

Note: TBD = To Be Determined; values are based on hypothetical or related structures as specific data for this compound is not yet available in the literature.

Synthetic Applications

The synthesis of this compound can be approached through various methodologies, including the use of cyanoacetates and other derivatives. The compound's structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

Synthetic Pathways

- Michael Addition Reactions : The compound can be synthesized via asymmetric Michael additions involving α-cyanoacetates, showcasing its versatility in synthetic applications .

- Reactivity Profiles : Cyanoacetamides exhibit a range of reactivity that can be exploited for further functionalization, allowing for the development of more complex molecules .

Therapeutic Implications

Given its potential as a GIRK channel modulator, this compound may have implications in treating conditions such as epilepsy, anxiety disorders, and cardiac arrhythmias. The modulation of GIRK channels is associated with neuroprotective effects and improved cardiac function, suggesting that this compound could serve as a lead structure for drug development.

作用机制

The mechanism of action of N-(1-Cyanocyclohexyl)-2-phenylacetamide involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate for nitrilase enzymes, which hydrolyze the cyano group to form carboxylic acids. The molecular pathways involved in these reactions include the formation of enzyme-substrate complexes and subsequent catalytic conversion.

相似化合物的比较

Structural Analogs and Substituent Effects

N-Substituted 2-Phenylacetamides

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (): Substituents: Benzoyl and dimethoxy groups on the phenethyl side chain. Key Features: Crystal structure resolved via X-ray diffraction; intermolecular hydrogen bonding stabilizes the lattice.

- N-Cyclohexyl-N-phenylacetamide (): Substituents: Cyclohexyl group without cyano modification.

Benzothiazole Derivatives ()

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide: Substituents: Trifluoromethylbenzothiazole group. The trifluoromethyl group enhances lipophilicity and metabolic stability .

Comparison: While the target compound lacks a benzothiazole moiety, the inclusion of a cyano group may mimic the electron-withdrawing effects of trifluoromethyl, suggesting overlapping applications in drug design .

Key Observations :

- Synthetic yields for cyclohexyl-substituted analogs (e.g., 69% in ) suggest feasible routes for scaling N-(1-Cyanocyclohexyl)-2-phenylacetamide production .

常见问题

Basic: What are the established synthetic routes for N-(1-Cyanocyclohexyl)-2-phenylacetamide, and what are the critical parameters affecting yield?

Methodological Answer:

The synthesis typically involves acylating a cyclohexylamine derivative with a phenylacetic acid derivative. A common approach includes:

- Step 1: Preparation of 1-cyanocyclohexylamine via substitution or reductive amination of cyclohexanone derivatives.

- Step 2: Acylation using phenylacetyl chloride or activated esters (e.g., NHS esters) under basic conditions (e.g., triethylamine in dichloromethane) .

Critical Parameters: - Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require strict moisture control.

- Temperature: Mild conditions (0–25°C) prevent cyanide degradation.

- Coupling Agents: Carbodiimides (e.g., EDC/HOBt) improve amide bond formation efficiency .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms cyclohexyl, phenyl, and cyanide moieties. For example, the cyclohexyl proton signals appear as multiplet peaks at δ 1.2–2.1 ppm, while the nitrile group (C≡N) resonates at ~120 ppm in ¹³C NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 257.142 for C₁₅H₁₈N₂O).

- HPLC-PDA: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar acetamide derivatives?

Methodological Answer:

- Assay Validation:

- Use positive/negative controls (e.g., known kinase inhibitors for enzyme studies) to validate experimental setups .

- Dose-Response Curves: Perform triplicate experiments to establish EC₅₀/IC₅₀ values and assess reproducibility.

- Off-Target Screening: Utilize proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

- Structural Analog Comparison: Compare activity of this compound with derivatives (e.g., fluorophenyl or nitro-substituted analogs) to isolate substituent effects .

Advanced: How can reaction conditions be optimized for scale-up synthesis while maintaining yield and purity?

Methodological Answer:

- Solvent Optimization: Replace dichloromethane with toluene/water biphasic systems to simplify post-reaction separation .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate acylation without side reactions.

- Process Monitoring: Use in-line FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

- Workflow Efficiency: Implement flow chemistry for continuous amide bond formation, reducing batch variability .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity: The nitrile group is prone to hydrolysis; store under anhydrous conditions (desiccated, argon atmosphere) .

- Temperature: Long-term stability requires storage at –20°C; avoid freeze-thaw cycles.

- Light Exposure: Protect from UV light using amber glass vials to prevent photodegradation of the phenylacetamide moiety .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and predict regioselectivity in substitution reactions (e.g., nitrile group reactivity) .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) to optimize solvent choice .

- Docking Studies: Predict binding affinities for target proteins (e.g., kinases) using AutoDock Vina, guided by structural analogs .

Basic: What spectroscopic techniques are most effective for distinguishing this compound from its structural isomers?

Methodological Answer:

- 2D NMR (HSQC, HMBC): Correlate nitrile (C≡N) carbon with adjacent cyclohexyl protons to confirm substitution patterns .

- IR Spectroscopy: The nitrile stretch (C≡N) appears at ~2240 cm⁻¹, while amide C=O absorbs at ~1650 cm⁻¹ .

- X-ray Crystallography: Resolve crystal structures to unambiguously confirm stereochemistry and bond angles .

Advanced: How do steric effects of the cyclohexyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Analysis: Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity increased by the cyclohexyl group .

- Metabolic Stability: Incubate with liver microsomes to evaluate cytochrome P450-mediated oxidation rates; bulky cyclohexyl groups may reduce metabolic clearance .

- Permeability Assays: Use Caco-2 cell monolayers to correlate steric hindrance with intestinal absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。